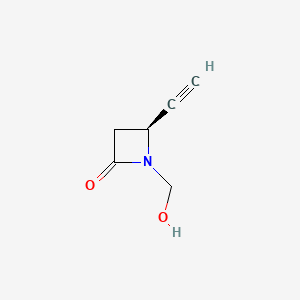
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring, a hydroxymethyl group, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-lactam.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Addition of the Ethynyl Group: The ethynyl group can be added through an alkynylation reaction, using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (4S)-4-ethynyl-1-(carboxymethyl)azetidin-2-one.
Reduction: Formation of (4S)-4-ethyl-1-(hydroxymethyl)azetidin-2-one.
Substitution: Formation of various substituted azetidinones depending on the nucleophile used.
Applications De Recherche Scientifique
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of β-lactam antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one depends on its specific application. In the context of its potential antimicrobial activity, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The ethynyl group may enhance its binding affinity and specificity for these molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-(hydroxymethyl)azetidin-2-one: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
(4S)-isobutyl-(3S)-methyldihydrofuran-2-one: Contains a different ring structure and functional groups, leading to distinct properties and applications.
Uniqueness
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one is unique due to the presence of both the ethynyl and hydroxymethyl groups on the azetidinone ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
(4S)-4-ethynyl-1-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-2-5-3-6(9)7(5)4-8/h1,5,8H,3-4H2/t5-/m1/s1 |
Clé InChI |
UIFHWKAPUHEDFO-RXMQYKEDSA-N |
SMILES isomérique |
C#C[C@@H]1CC(=O)N1CO |
SMILES canonique |
C#CC1CC(=O)N1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)
![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
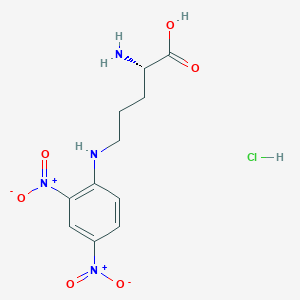

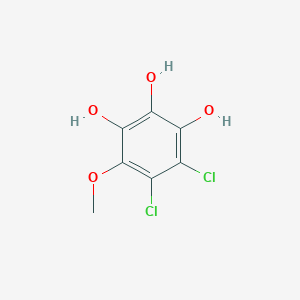
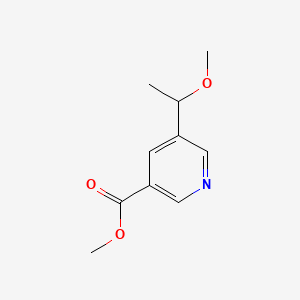

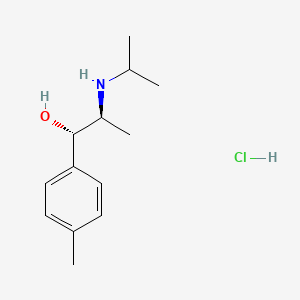
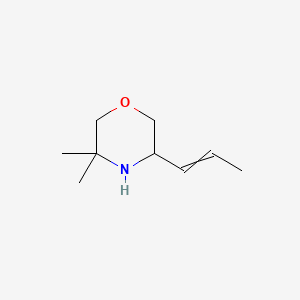
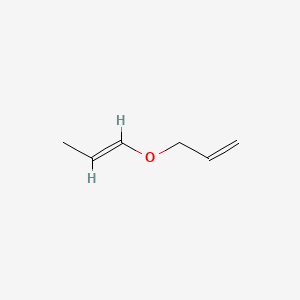
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

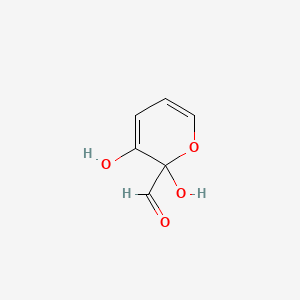
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
